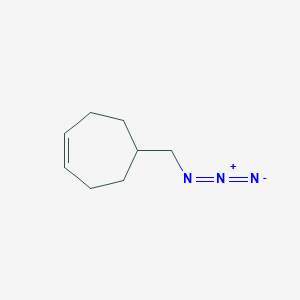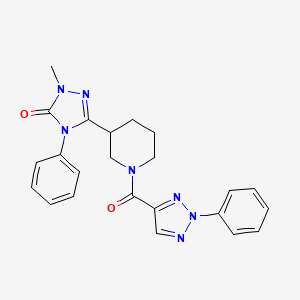
1-methyl-4-phenyl-3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-methyl-4-phenyl-3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one" is a complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar triazole derivatives, which can be used to infer potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions, as seen in the synthesis of a novel crystalline triazole compound reported in one study . This process may include the formation of intermediates such as ester ethoxycarbonylhydrazones, which can react with primary amines to form various triazole derivatives . The synthesis may also involve the use of reagents like sodium hydride and methyl iodide for methylation steps .
Molecular Structure Analysis
Triazole derivatives can exhibit different tautomeric forms, such as thiol and thione, and their structures can be confirmed by techniques like X-ray diffraction . The molecular structure is often optimized using density functional theory (DFT) calculations to reconcile with experimental data . The presence of substituents like adamantyl and piperazine can influence the overall geometry and electronic distribution within the molecule .
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, including oxidation and intramolecular proton migration . Oxidation can lead to the formation of different oxidized products, and in some cases, unexpected rearrangements may occur . The potential for tautomerism, such as thiol-thione tautomerism, is also a significant aspect of triazole chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be quite diverse. They may possess significant optical properties, such as negative birefringence and second-order optical susceptibility, which are important in nonlinear optical applications . The electronic properties, including the energy gap, dipole moment, polarizability, and hyperpolarizability, can be calculated using quantum chemical methods . These properties are influenced by the molecular structure and the presence of various functional groups.
Scientific Research Applications
Synthesis and Chemical Properties
1,2,4-Triazole derivatives exhibit a broad range of chemical properties and synthetic applications. These compounds are synthesized via various methods, including cycloaddition reactions and modifications of existing triazole rings. For example, the synthesis and characterization of luminescent rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands explore the luminescent properties of triazole derivatives, suggesting potential applications in materials science and as sensors due to their emission characteristics (Uppal et al., 2011).
Biological Activities
1,2,4-Triazole derivatives have been widely studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, the synthesis and pharmacological evaluation of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives demonstrated significant antimicrobial activity against a variety of test microorganisms, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Suresh et al., 2016). Furthermore, the evaluation of the anticancer activity of a 1, 2, 4 - triazole derivative against Dalton’s Lymphoma Ascitic in mice showcases the potential of such compounds in cancer therapy (Arul & Smith, 2016).
Catalytic and Chemical Reactivity
Triazole derivatives also find applications in catalysis and chemical reactivity. The synthesis, crystal structure, and theoretical analysis of intermolecular interactions in two biologically active derivatives of 1,2,4-triazoles provide insights into the molecular interactions and reactivity of these compounds, which can be harnessed in catalytic processes and the design of new materials (Shukla et al., 2017).
Material Science
The study of 1,2,4-triazole derivatives extends into materials science, where their unique properties are exploited in the development of new materials. For example, the research on half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands discusses the structural and catalytic oxidation aspects, indicating the potential use of triazole derivatives in material synthesis and as components of catalytic systems (Saleem et al., 2013).
properties
IUPAC Name |
2-methyl-4-phenyl-5-[1-(2-phenyltriazole-4-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-27-23(32)29(18-10-4-2-5-11-18)21(26-27)17-9-8-14-28(16-17)22(31)20-15-24-30(25-20)19-12-6-3-7-13-19/h2-7,10-13,15,17H,8-9,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYXBJBXLIMYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-phenyl-3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(tert-butyl)-N-(5-methylthiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2522231.png)
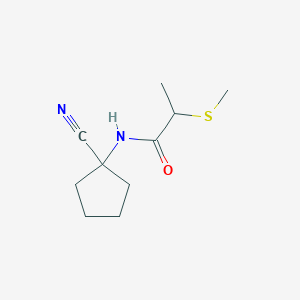


![3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2522235.png)
![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinyl}[4-(2,4-dichlorophenyl)piperazino]methanone](/img/structure/B2522236.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide](/img/structure/B2522238.png)
![2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2522239.png)
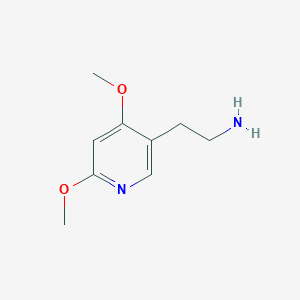
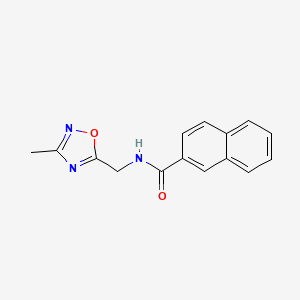
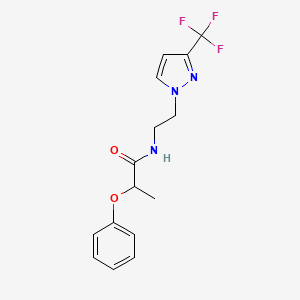
![4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2522249.png)
